Propanedioic acid, 2,2'-oxybis-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

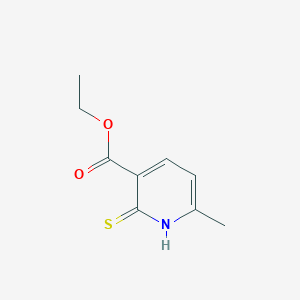

Propanedioic acid, 2,2’-oxybis-, also known as malonic acid, is a dicarboxylic acid with the chemical formula C3H4O4. It is a white crystalline solid that is soluble in water and commonly used in organic synthesis. The compound is characterized by two carboxyl groups attached to a central carbon atom, making it a versatile building block in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Malonic acid can be synthesized through several methods. One classical method involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed to produce malonic acid . Another method involves the hydrolysis of diethyl malonate or dimethyl malonate .

Industrial Production Methods

Industrial production of malonic acid typically involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is preferred due to its efficiency and cost-effectiveness . Additionally, microbial fermentation of renewable feedstocks has been explored as an environmentally friendly alternative .

Análisis De Reacciones Químicas

Types of Reactions

Malonic acid undergoes various chemical reactions, including:

Decarboxylation: Heating malonic acid results in the loss of a carbon dioxide molecule, forming acetic acid.

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amidation: Reaction with amines to form amides.

Common Reagents and Conditions

Decarboxylation: Typically requires heating to around 135-137°C.

Esterification: Requires an acid catalyst such as sulfuric acid and an alcohol.

Amidation: Involves the use of amines and often requires a dehydrating agent.

Major Products

Decarboxylation: Produces acetic acid.

Esterification: Produces esters such as diethyl malonate.

Amidation: Produces amides.

Aplicaciones Científicas De Investigación

Malonic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Malonic acid acts as a competitive inhibitor of the enzyme succinate dehydrogenase in the Krebs cycle. It binds to the active site of the enzyme, preventing the usual substrate, succinate, from binding and undergoing dehydrogenation . This inhibition helps researchers study the metabolic pathways and energy production in cells .

Comparación Con Compuestos Similares

Similar Compounds

Oxalic acid: Another dicarboxylic acid with the formula C2H2O4.

Succinic acid: A dicarboxylic acid with the formula C4H6O4.

Fumaric acid: An unsaturated dicarboxylic acid with the formula C4H4O4.

Uniqueness

Malonic acid is unique due to its ability to undergo decarboxylation easily, making it a valuable intermediate in organic synthesis. Its role as a competitive inhibitor in the Krebs cycle also sets it apart from other dicarboxylic acids .

Propiedades

Número CAS |

55203-13-9 |

|---|---|

Fórmula molecular |

C6H6O9 |

Peso molecular |

222.11 g/mol |

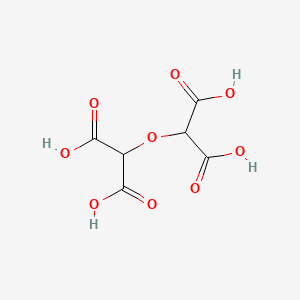

Nombre IUPAC |

2-(dicarboxymethoxy)propanedioic acid |

InChI |

InChI=1S/C6H6O9/c7-3(8)1(4(9)10)15-2(5(11)12)6(13)14/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14) |

Clave InChI |

KDBDEFYTFKYDHF-UHFFFAOYSA-N |

SMILES canónico |

C(C(=O)O)(C(=O)O)OC(C(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

-](/img/structure/B14641145.png)

![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)

![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)

![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)

![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)

![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)